3-cyclopentyl-N-cyclopropylpropanehydrazide
Overview
Description
3-cyclopentyl-N-cyclopropylpropanehydrazide is an organic compound characterized by the presence of cyclopentyl and cyclopropyl groups attached to a propanehydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-cyclopropylpropanehydrazide typically involves the reaction of cyclopentylamine with cyclopropylcarbonyl chloride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclopentylamine reacts with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine to form an intermediate.
- The intermediate is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-cyclopropylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or amides.
Scientific Research Applications
3-cyclopentyl-N-cyclopropylpropanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-cyclopropylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Shares the cyclopentyl group but lacks the hydrazide functionality.
Cyclopropylamine: Contains the cyclopropyl group but lacks the propanehydrazide backbone.
Propanehydrazide: Contains the hydrazide group but lacks the cyclopentyl and cyclopropyl groups.
Uniqueness
3-cyclopentyl-N-cyclopropylpropanehydrazide is unique due to the combination of cyclopentyl and cyclopropyl groups attached to a propanehydrazide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2S)-2-amino-3-cyclopentyl-N-cyclopropylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-10(7-8-3-1-2-4-8)11(14)13-9-5-6-9/h8-10H,1-7,12H2,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKFMPPZIIXGEN-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2CC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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